N-(2-methylbenzo[d]thiazol-5-yl)-6-(pyrrolidin-1-yl)pyridazine-3-carboxamide

Data Audit Chemical Biology Drug Discovery

N-(2-methylbenzo[d]thiazol-5-yl)-6-(pyrrolidin-1-yl)pyridazine-3-carboxamide is a synthetic small molecule (molecular formula C17H17N5OS, molecular weight 339.42 g/mol) classified as a heterocyclic compound containing a pyridazine-3-carboxamide core, a pyrrolidine substituent, and a 2-methylbenzothiazole moiety. The compound appears in screening compound catalogs as a research chemical and is assigned the CAS Registry Number 1396872-32-4.

Molecular Formula C17H17N5OS
Molecular Weight 339.42
CAS No. 1396872-32-4
Cat. No. B2909794
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-methylbenzo[d]thiazol-5-yl)-6-(pyrrolidin-1-yl)pyridazine-3-carboxamide
CAS1396872-32-4
Molecular FormulaC17H17N5OS
Molecular Weight339.42
Structural Identifiers
SMILESCC1=NC2=C(S1)C=CC(=C2)NC(=O)C3=NN=C(C=C3)N4CCCC4
InChIInChI=1S/C17H17N5OS/c1-11-18-14-10-12(4-6-15(14)24-11)19-17(23)13-5-7-16(21-20-13)22-8-2-3-9-22/h4-7,10H,2-3,8-9H2,1H3,(H,19,23)
InChIKeyCYXMFOBBTVRZST-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(2-methylbenzo[d]thiazol-5-yl)-6-(pyrrolidin-1-yl)pyridazine-3-carboxamide (CAS 1396872-32-4): Chemical Identity and Baseline Characterization for Scientific Procurement


N-(2-methylbenzo[d]thiazol-5-yl)-6-(pyrrolidin-1-yl)pyridazine-3-carboxamide is a synthetic small molecule (molecular formula C17H17N5OS, molecular weight 339.42 g/mol) classified as a heterocyclic compound containing a pyridazine-3-carboxamide core, a pyrrolidine substituent, and a 2-methylbenzothiazole moiety [1]. The compound appears in screening compound catalogs as a research chemical and is assigned the CAS Registry Number 1396872-32-4. Critically, an exhaustive search of authoritative public databases, including ChEMBL, ZINC, and the primary literature, reveals a complete absence of validated biological activity data, target engagement metrics, or pharmacological profiles for this specific molecule [1]. As of the current date, this compound has not been associated with any known clinical trial activity or annotated biological assay result [1].

Sourcing Strategy: Why Generic Pyridazine-Carboxamide Analogs Cannot Substitute for N-(2-methylbenzo[d]thiazol-5-yl)-6-(pyrrolidin-1-yl)pyridazine-3-carboxamide


Generic substitution is precluded not by proven superiority of this compound, but by a complete absence of comparative performance data. Closely related analogs, such as those with pyrazolyl, triazolyl, or morpholinyl replacements at the pyridazine 6-position (e.g., CAS 1448046-16-9, CAS 1311481-41-0), also lack publicly available quantitative pharmacological profiles, making any direct head-to-head comparison impossible [1]. In the broader pyridazine-3-carboxamide chemical class, research-derived compounds have demonstrated potent CB2 receptor agonist activity (EC50 values as low as 3.665 nM) and high selectivity indices [2]. However, the specific 2-methylbenzothiazole-5-yl and pyrrolidin-1-yl substitution pattern of the target compound has not been evaluated in any such published studies. Therefore, any claim that an in-class analog can replicate the properties of this specific compound is entirely unsupported by evidence. Procurement decisions must be driven by the specific chemical structure required for a defined experimental system, as no biological or pharmacological rationale for substitution exists beyond structural identity [1].

Quantitative Differential Evidence Audit for CAS 1396872-32-4: Tabulated Comparison Against Structural Analogs


Critical Data Gap: Absence of Validated Biological Activity for Target Compound and Closest Structural Analogs

A systematic cross-database audit was performed to identify any quantitative functional or binding data for the target compound and its closest structural analogs. The search encompassed ChEMBL, ZINC, and peer-reviewed literature. No target engagement metrics (e.g., IC50, EC50, Ki, Kd), no functional assay results (e.g., calcium mobilization, reporter gene), and no selectivity profiles were identified for the target compound from allowed authoritative sources. This complete data void extends to the most structurally similar purchasable analogs, including the 6-(1H-pyrazol-1-yl) (CAS 1448046-16-9) and 6-(1H-1,2,4-triazol-1-yl) (CAS 1448046-16-9) derivatives [1]. The only relevant class-level benchmark comes from the pyridazine-3-carboxamide CB2 agonist series, where an optimized substitution pattern (compound 26) achieved an EC50 of 3.665 nM and a selectivity index >2729 over CB1 [2]. However, this benchmark cannot be attributed to the target compound as it lacks the 2-methylbenzothiazole and pyrrolidine moieties.

Data Audit Chemical Biology Drug Discovery

Physicochemical Property Comparison: Target Compound vs. Pyridazine-Carboxamide CB2 Agonist Benchmark

While no biological data exists for the target compound, its computed physicochemical profile can be compared to the published pyridazine-3-carboxamide CB2 agonist benchmark series. The target compound has a molecular weight of 339.42 g/mol, a calculated logP of approximately 2.93, and a topological polar surface area (tPSA) of 72 Ų [1]. In contrast, the optimized CB2 agonist from the benchmark series (compound 26) had a measured logP that was significantly reduced compared to the reference molecule GW842166X, reflecting a successful drug-likeness optimization strategy [2]. The target compound's higher logP suggests greater lipophilicity, which could theoretically influence membrane permeability and non-specific binding, but this is a class-level inference without direct experimental validation for the target compound.

Medicinal Chemistry Physicochemical Properties Drug-likeness

Structural Uniqueness Audit: The 2-Methylbenzothiazole-5-yl Moiety as a Potential Determinant of Target Engagement Profile

The 2-methylbenzothiazole moiety is a recognized privileged scaffold in kinase inhibitor design, with established SAR demonstrating that regioisomeric attachment (e.g., 5-yl vs. 6-yl) and methyl substitution patterns can profoundly alter kinase selectivity profiles. In the Pim kinase inhibitor series disclosed by Incyte Corporation, thiazole carboxamide derivatives with specific substitution vectors exhibit differential inhibitory activity against Pim-1, Pim-2, and Pim-3 isoforms [1]. The target compound features a 2-methylbenzothiazole attached via the 5-position to a pyridazine-3-carboxamide, a regioisomeric arrangement distinct from the 6-yl analog (CAS 1311481-41-0). Although no kinase profiling data is publicly available for either compound, the precedent for regioisomer-dependent activity within this chemical space substantiates the requirement for exact structural specification during procurement, as substitution at the 5-position versus the 6-position may confer a distinct target engagement fingerprint [1].

Scaffold Hopping Kinase Selectivity Benzothiazole SAR

Defensible Application Scenarios for N-(2-methylbenzo[d]thiazol-5-yl)-6-(pyrrolidin-1-yl)pyridazine-3-carboxamide Based on Current Evidence


Chemical Probe for Regioisomer-Dependent Target Engagement Studies

Given the established precedent for regioisomer-dependent kinase selectivity, this exact compound (5-yl benzothiazole regioisomer) should be procured when the research objective is to systematically evaluate how benzothiazole attachment position influences binding to a target of interest, particularly in comparison to the 6-yl regioisomer (CAS 1311481-41-0). This negates the risk of introducing an uncharacterized structural variable into the experimental system [3].

Negative Control or Inactive Analog for Pyridazine-Carboxamide Bioactivity Studies

The complete absence of validated biological activity data for this compound does not preclude its utility; rather, it positions this compound as a candidate negative control. Its structural similarity to the known CB2-active pyridazine-3-carboxamide series, combined with distinct substitution at both the 6-position (pyrrolidin-1-yl) and the amide region (2-methylbenzothiazol-5-yl), makes it a plausible inactive or orthogonal analog for assay counter-screening, provided its inactivity is first empirically confirmed [1] [2].

Scaffold-Hopping Starting Point for Lipophilic Fragment Optimization

The computed logP of approximately 2.93, which is higher than that reported for optimized CB2 pyridazine-3-carboxamide agonists, indicates that this compound occupies a more lipophilic region of chemical space [1] [2]. This property can be strategically exploited in a medicinal chemistry campaign seeking to access lipophilic binding pockets. The compound may serve as a starting scaffold for systematic potency optimization, with subsequent iterations aimed at improving ligand efficiency and reducing logP. Procurement is justified when the objective is the deliberate exploration of lipophilic chemical space within a defined structure-activity relationship program.

Reference Standard for Analytical Method Development and Purity Assessment

As a structurally characterized compound with a defined molecular formula (C17H17N5OS) and molecular weight (339.42 g/mol), this molecule can serve as a reference standard for developing and validating HPLC, LC-MS, or NMR analytical methods intended for the quantification or purity assessment of benzothiazole-pyridazine hybrid compounds. Its procurement is supported by the need for a well-defined chemical entity for instrument calibration and method validation, independent of its biological activity profile [1].

Quote Request

Request a Quote for N-(2-methylbenzo[d]thiazol-5-yl)-6-(pyrrolidin-1-yl)pyridazine-3-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.